molecular formula C24H17ClN2O5S2 B11621676 (5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11621676
M. Wt: 513.0 g/mol
InChI Key: JYHISVYVNUAGIJ-LPYMAVHISA-N
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Description

(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, a methoxy group, and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

    Methoxylation: The methoxy group can be added via an etherification reaction using methanol and an appropriate catalyst.

    Nitrobenzylation: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction using a nitrobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitrobenzyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Amines, thiols, polar aprotic solvents, and mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazolidinones with various functional groups.

Scientific Research Applications

(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: shares similarities with other thiazolidinone derivatives, such as:

Uniqueness

  • Structural Features : The presence of the chlorophenyl, methoxy, and nitrobenzyl groups in this compound imparts unique electronic and steric properties, distinguishing it from other thiazolidinone derivatives.
  • Reactivity : Its specific reactivity patterns, particularly in oxidation and reduction reactions, make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C24H17ClN2O5S2

Molecular Weight

513.0 g/mol

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17ClN2O5S2/c1-31-21-12-16(4-11-20(21)32-14-15-2-7-19(8-3-15)27(29)30)13-22-23(28)26(24(33)34-22)18-9-5-17(25)6-10-18/h2-13H,14H2,1H3/b22-13+

InChI Key

JYHISVYVNUAGIJ-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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